molecular formula C12H14N2S B1298231 4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine CAS No. 438227-56-6

4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No.: B1298231
CAS No.: 438227-56-6
M. Wt: 218.32 g/mol
InChI Key: AZBAQHIVVLQMFX-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 2,4-dimethylphenyl group and a 5-methyl group attached to the thiazole ring

Scientific Research Applications

Heterocyclic Compound Synthesis

Thiazole derivatives serve as valuable building blocks for synthesizing a wide variety of heterocyclic compounds. The chemistry of thiazole compounds, such as the synthesis of pyrazolo-imidazoles, thiazoles, spiropyridines, and others, has been extensively studied. These compounds are crucial in the development of pharmaceuticals, dyes, and materials with specific chemical and physical properties (Gomaa & Ali, 2020).

Pharmacological Applications

Thiazolidinedione, a core structure related to thiazoles, exhibits a wide range of biological activities. It has been explored for its antimicrobial, anticancer, and antidiabetic properties. The versatility of the thiazolidinedione nucleus allows for structural modifications, leading to the development of novel therapeutic agents (Singh et al., 2022).

Material Science

Compounds derived from thiazoles and related heterocycles have shown potential in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their unique electronic and photophysical properties make them suitable for use as semiconductors, sensors, and in photovoltaics (Squeo & Pasini, 2020).

Environmental and Analytical Chemistry

Thiazole derivatives are also significant in environmental and analytical chemistry, where they are used as analytical reagents and in the study of environmental contaminants. They play roles in understanding the fate and behavior of nitrogen-containing compounds in aquatic systems and can be involved in the analysis of complex environmental samples (Poste et al., 2014).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone. For example, 2,4-dimethylphenylthioamide can be reacted with 2-bromo-3-methylbut

Properties

IUPAC Name

4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-7-4-5-10(8(2)6-7)11-9(3)15-12(13)14-11/h4-6H,1-3H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBAQHIVVLQMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(SC(=N2)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358461
Record name 4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438227-56-6
Record name 4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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